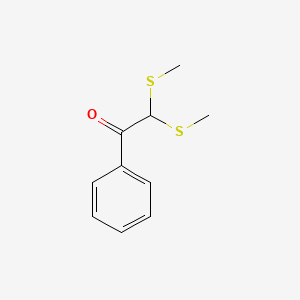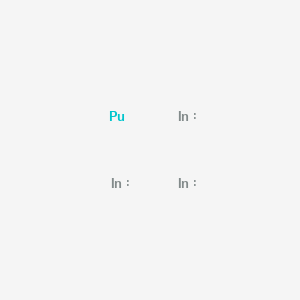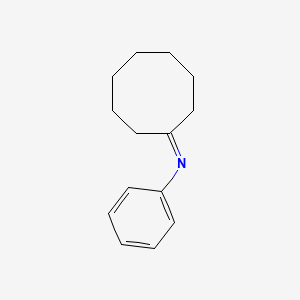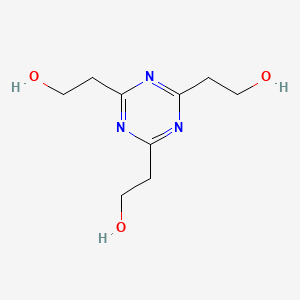
Silane, dichloro(2,2-dichloroethenyl)methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, dichloro(2,2-dichloroethenyl)methyl- is a chemical compound with the molecular formula C3H4Cl4Si. It is a member of the silane family, which are compounds containing silicon atoms bonded to hydrogen and/or organic groups. This particular compound is characterized by the presence of two chlorine atoms and a 2,2-dichloroethenyl group attached to the silicon atom.
Vorbereitungsmethoden
The synthesis of Silane, dichloro(2,2-dichloroethenyl)methyl- typically involves the reaction of methyltrichlorosilane with 2,2-dichloroethylene under specific conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid such as aluminum chloride, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to optimize yield and purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Silane, dichloro(2,2-dichloroethenyl)methyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions. Common reagents for these reactions include alkoxides, amines, and thiols.
Reduction Reactions: The compound can be reduced to form silanes with fewer chlorine atoms. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Oxidation Reactions: Oxidation of the compound can lead to the formation of silanols or siloxanes. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an alkoxide can yield an alkoxysilane, while reduction with lithium aluminum hydride can produce a methylsilane.
Wissenschaftliche Forschungsanwendungen
Silane, dichloro(2,2-dichloroethenyl)methyl- has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds. Its reactivity makes it a valuable intermediate in the preparation of functionalized silanes and siloxanes.
Biology: The compound can be used in the modification of biomolecules, such as proteins and nucleic acids, to introduce silicon-containing groups for various studies.
Medicine: Research into the potential medical applications of this compound includes its use in drug delivery systems and as a component in the development of new pharmaceuticals.
Industry: In industrial applications, Silane, dichloro(2,2-dichloroethenyl)methyl- is used in the production of silicone-based materials, coatings, and adhesives.
Wirkmechanismus
The mechanism by which Silane, dichloro(2,2-dichloroethenyl)methyl- exerts its effects depends on the specific reaction or application. In general, the compound’s reactivity is influenced by the presence of the silicon atom and the attached chlorine and 2,2-dichloroethenyl groups. These groups can participate in various chemical reactions, such as nucleophilic substitution and reduction, to form new compounds with different properties.
The molecular targets and pathways involved in these reactions are determined by the nature of the reagents and conditions used. For example, in a substitution reaction, the chlorine atoms may be replaced by nucleophiles, leading to the formation of new silicon-containing compounds.
Vergleich Mit ähnlichen Verbindungen
Silane, dichloro(2,2-dichloroethenyl)methyl- can be compared with other similar compounds, such as:
Dichloro(methyl)phenylsilane: This compound has a phenyl group attached to the silicon atom instead of the 2,2-dichloroethenyl group. It is used in similar applications but has different reactivity and properties due to the presence of the phenyl group.
Silane, dichloro(2-methoxyethyl)methyl-: This compound contains a 2-methoxyethyl group instead of the 2,2-dichloroethenyl group. It is used in the synthesis of other organosilicon compounds and has different reactivity due to the presence of the methoxy group.
The uniqueness of Silane, dichloro(2,2-dichloroethenyl)methyl- lies in its specific structure, which imparts distinct reactivity and properties compared to other silanes. Its ability to undergo various chemical reactions and its applications in different fields make it a valuable compound in scientific research and industry.
Eigenschaften
CAS-Nummer |
18083-51-7 |
|---|---|
Molekularformel |
C3H4Cl4Si |
Molekulargewicht |
210.0 g/mol |
IUPAC-Name |
dichloro-(2,2-dichloroethenyl)-methylsilane |
InChI |
InChI=1S/C3H4Cl4Si/c1-8(6,7)2-3(4)5/h2H,1H3 |
InChI-Schlüssel |
MCONWHQVIWBGQX-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C=C(Cl)Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






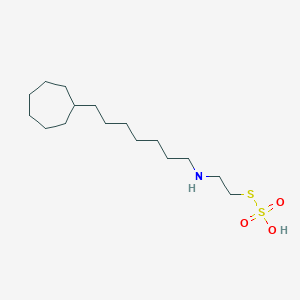
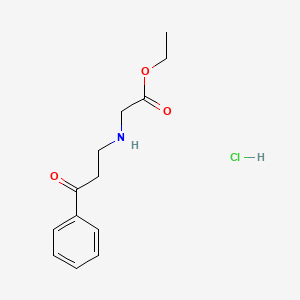
![1-[(Z)-(2-nitrophenyl)methylideneamino]-3-[(E)-(2-nitrophenyl)methylideneamino]thiourea](/img/structure/B14719800.png)
